3-methyl-N-(3-propoxyquinoxalin-2-yl)benzenesulfonamide
Description
3-Methyl-N-(3-propoxyquinoxalin-2-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a quinoxaline core substituted with a propoxy group at position 3 and a 3-methylbenzenesulfonamide moiety at position 2. Quinoxaline derivatives are heterocyclic aromatic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and receptor-modulating properties . The propoxy group (C₃H₇O) attached to the quinoxaline ring may enhance lipophilicity and influence binding interactions in biological systems. For example, 3-methyl-N-(pyridin-2-yl)benzenesulfonamide derivatives have been prepared by reacting chloropyridinylmethyl intermediates with sulfonamide groups in the presence of catalysts .
Crystallographic data for closely related compounds, such as N-(3-methoxybenzoyl)-2-methylbenzenesulfonamide, highlight the planar geometry of the sulfonamide-aromatic system and hydrogen-bonding interactions that stabilize the crystal lattice . These structural insights, often obtained using SHELX or ORTEP-3 software , are critical for understanding molecular conformations and intermolecular interactions.
Properties
IUPAC Name |
3-methyl-N-(3-propoxyquinoxalin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-3-11-24-18-17(19-15-9-4-5-10-16(15)20-18)21-25(22,23)14-8-6-7-13(2)12-14/h4-10,12H,3,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWQPEKCFAYNBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-propoxyquinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method is the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal, under acidic conditions to form the quinoxaline ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using green chemistry principles to minimize waste and energy consumption. Catalysts and solvents that are environmentally benign are preferred to ensure sustainable production processes .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-propoxyquinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-propoxyquinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline core can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. The sulfonamide group enhances the compound’s ability to interact with biological membranes, facilitating its entry into cells and subsequent action on intracellular targets .
Comparison with Similar Compounds
Key Observations :
- Quinoxaline vs. Other Heterocycles: The substitution of quinoxaline with pyridine (e.g., ) or imidazopyridine (e.g., ) alters electronic properties and bioactivity. For instance, pyridine-containing derivatives exhibit insecticidal activity with low bee toxicity , while imidazopyridine derivatives may target neurological pathways .
- Substituent Position and Bioactivity: The 3-propoxy group in the target compound contrasts with 3-pentylamino () or 3-(4-methoxyphenyl)amino () groups. These substitutions influence solubility and receptor binding; for example, 3-pentylamino derivatives may enhance membrane permeability due to increased hydrophobicity .
- Benzenesulfonamide Modifications : The 3-methyl group in the target compound is structurally similar to analogues in and . However, substitution at the 4-position (e.g., 4-methoxy in ) can affect steric hindrance and hydrogen-bonding capacity, as seen in crystallographic studies .
Crystallographic and Computational Insights
- Structural Validation : Tools like SHELXL and ORTEP-3 () are critical for determining bond lengths and angles in analogues such as N-(3-methoxybenzoyl)-2-methylbenzenesulfonamide (mean C–C bond length: 0.004 Å; R factor: 0.045) . These data suggest that the target compound’s crystal structure would exhibit similar planarity and hydrogen-bonding networks.
- QSAR Modeling : demonstrates that benzenesulfonamide bioactivity (e.g., anti-TrkA activity) can be predicted using computational models. The 3-propoxy group’s electron-donating effects could be modeled to predict its impact on receptor affinity .
Biological Activity
3-methyl-N-(3-propoxyquinoxalin-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a quinoxaline moiety, which is known for its diverse biological activities. The general structure can be represented as follows:
Biological Activity Overview
Research indicates that 3-methyl-N-(3-propoxyquinoxalin-2-yl)benzenesulfonamide exhibits various biological activities, including:
- Anticancer Activity : The compound has shown promise as a cytotoxic agent against human cancer cell lines.
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.
In vitro Studies
A study focused on the synthesis of 3-methylquinoxalines, including derivatives like 3-methyl-N-(3-propoxyquinoxalin-2-yl)benzenesulfonamide, evaluated their cytotoxic effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results indicated that:
- IC50 Values : The synthesized compounds exhibited IC50 values ranging from 2.1 to 9.8 µM, indicating significant cytotoxicity compared to standard drugs like sorafenib (IC50 = 3.4 µM for MCF-7) .
The mechanism of action appears to involve the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor growth and metastasis. Notably, compound 11e , a derivative closely related to our compound of interest, was found to induce apoptosis in HepG2 cells by increasing caspase-3 and caspase-9 levels while decreasing Bcl-2 levels significantly .
Preliminary Findings
The antimicrobial activity of sulfonamide derivatives has been well-documented. A study investigating similar compounds highlighted their effectiveness against various bacterial strains, suggesting that 3-methyl-N-(3-propoxyquinoxalin-2-yl)benzenesulfonamide may share similar properties .
Case Studies
- Case Study on Antimicrobial Efficacy : A case study involving the synthesis and testing of various sulfonamide derivatives found that certain modifications led to enhanced antimicrobial activity against Gram-positive bacteria. This suggests that structural variations in compounds like 3-methyl-N-(3-propoxyquinoxalin-2-yl)benzenesulfonamide could yield potent antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of sulfonamide derivatives is often influenced by their structural components. For instance, the presence of the quinoxaline ring enhances interaction with biological targets, potentially increasing efficacy against cancer cells and pathogens.
| Compound | IC50 (µM) | Target |
|---|---|---|
| 3-Methyl-N-(3-propoxyquinoxalin-2-yl)benzenesulfonamide | TBD | VEGFR-2 |
| Sorafenib | 3.4 | VEGFR-2 |
| Compound 11e | 2.1 - 9.8 | HepG2, MCF-7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
